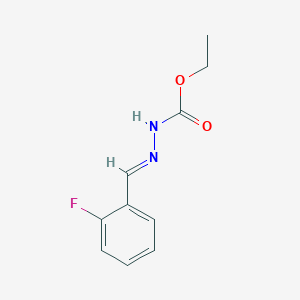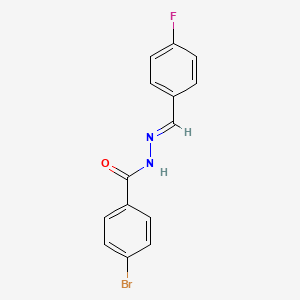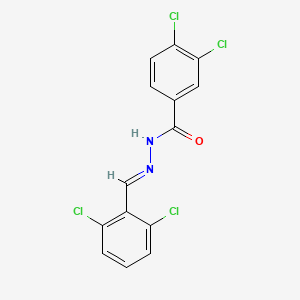![molecular formula C14H9ClF2N2O B3847641 N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide](/img/structure/B3847641.png)
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide
Overview
Description
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide is a synthetic organic compound characterized by the presence of both chloro and fluoro substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4-fluoroaniline under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the final product through further reaction steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing the production of by-products. Common reagents used in these processes include chromyl chloride for the oxidation of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromyl chloride, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may intercalate with DNA, disrupting its configuration and leading to DNA single-strand breaks and inhibition of DNA replication. This mechanism is similar to that of other compounds with antineoplastic activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: An intermediate in the synthesis of N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide.
N-(Salicylidene)-2-hydroxyaniline: A compound with similar Schiff base structure and biological activities.
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O/c15-12-2-1-3-13(17)11(12)8-18-19-14(20)9-4-6-10(16)7-5-9/h1-8H,(H,19,20)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYZONLCBSOLIE-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzamide](/img/structure/B3847563.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-3-phenylpropanamide](/img/structure/B3847568.png)

![4-fluoro-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide](/img/structure/B3847571.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-iodobenzamide](/img/structure/B3847579.png)
![3,4-dichloro-N-[(E)-(2-fluorophenyl)methylideneamino]benzamide](/img/structure/B3847582.png)



![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B3847627.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide](/img/structure/B3847637.png)
![4-chloro-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B3847647.png)
